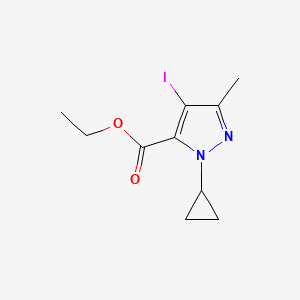

Ethyl 1-cyclopropyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate

Description

Ethyl 1-cyclopropyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a cyclopropyl substituent at the N1 position, a methyl group at C3, an iodine atom at C4, and an ethyl carboxylate moiety at C3. The iodine atom introduces significant steric and electronic effects, distinguishing it from non-halogenated pyrazole derivatives.

Properties

Molecular Formula |

C10H13IN2O2 |

|---|---|

Molecular Weight |

320.13 g/mol |

IUPAC Name |

ethyl 2-cyclopropyl-4-iodo-5-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C10H13IN2O2/c1-3-15-10(14)9-8(11)6(2)12-13(9)7-4-5-7/h7H,3-5H2,1-2H3 |

InChI Key |

DDBMVIIDPDWDKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1C2CC2)C)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

The compound is compared with two closely related analogs:

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 133261-11-7)

Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate (CAS 1107658-53-6)

| Property | Target Compound | Analog 1 (CAS 133261-11-7) | Analog 2 (CAS 1107658-53-6) |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₃IN₂O₂ | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ |

| Molecular Weight (g/mol) | ~321.23 | 194.23 | 194.23 |

| Substituent Positions | 1-Cyclopropyl, 3-Me, 4-I, 5-CO₂Et | 1-Me, 3-Cyclopropyl, 5-CO₂Et | 5-Cyclopropyl, 3-Me, 4-CO₂Et |

| XLogP3 | ~2.8 (estimated) | 1.4 | 1.4 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Key Features | Iodo-substitution enhances polarizability and cross-coupling reactivity | Methyl at N1, cyclopropyl at C3 | Cyclopropyl at C5, carboxylate at C4 |

Key Observations :

Reactivity Differences :

- The iodine atom in the target compound enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in non-halogenated analogs .

- The cyclopropyl group in all three compounds may undergo ring-opening reactions under acidic conditions, but the presence of iodine could modulate this reactivity .

Crystallographic and Supramolecular Features

- Crystal Packing : The iodine atom’s polarizability may lead to stronger halogen bonding in the target compound, influencing crystal lattice stability compared to analogs .

- Analog 2’s carboxylate at C4 may adopt different packing patterns due to positional isomerism .

- Tools like Mercury CSD () could visualize these differences, with the target compound likely exhibiting larger void spaces due to iodine’s steric bulk .

Potential Bioactivity

While direct data on the target compound’s bioactivity are lacking, pyrazole derivatives are known for antifungal and antimicrobial properties (). Key comparisons include:

- Analog 1 : Methyl and cyclopropyl groups may enhance lipophilicity, aiding membrane penetration in antifungal applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.